

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1272211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Bromo-5-(trifluoromethyl)aniline**, a key fluorinated intermediate in the synthesis of pharmaceuticals and other advanced materials. The strategic placement of the bromo and trifluoromethyl groups on the aniline ring makes it a versatile building block for introducing these moieties into more complex molecules, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of new drug candidates.^[1]

Molecular Structure and Properties

3-Bromo-5-(trifluoromethyl)aniline is a substituted aniline with the molecular formula C₇H₅BrF₃N.^{[1][2]} Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amino group at positions 3, 5, and 1, respectively.

Quantitative Data Summary

The key physicochemical properties and identifiers for **3-Bromo-5-(trifluoromethyl)aniline** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	240.02 g/mol
Molecular Formula	C ₇ H ₅ BrF ₃ N
CAS Number	54962-75-3
IUPAC Name	3-bromo-5-(trifluoromethyl)aniline
Density	1.71 g/cm ³
Boiling Point	221°C to 223°C
Flash Point	107°C (225°F)
SMILES	C1=C(C=C(C=C1N)Br)C(F)(F)F
InChI Key	HJTLKVYOWNTDPF-UHFFFAOYSA-N

(Sources:[1][3])

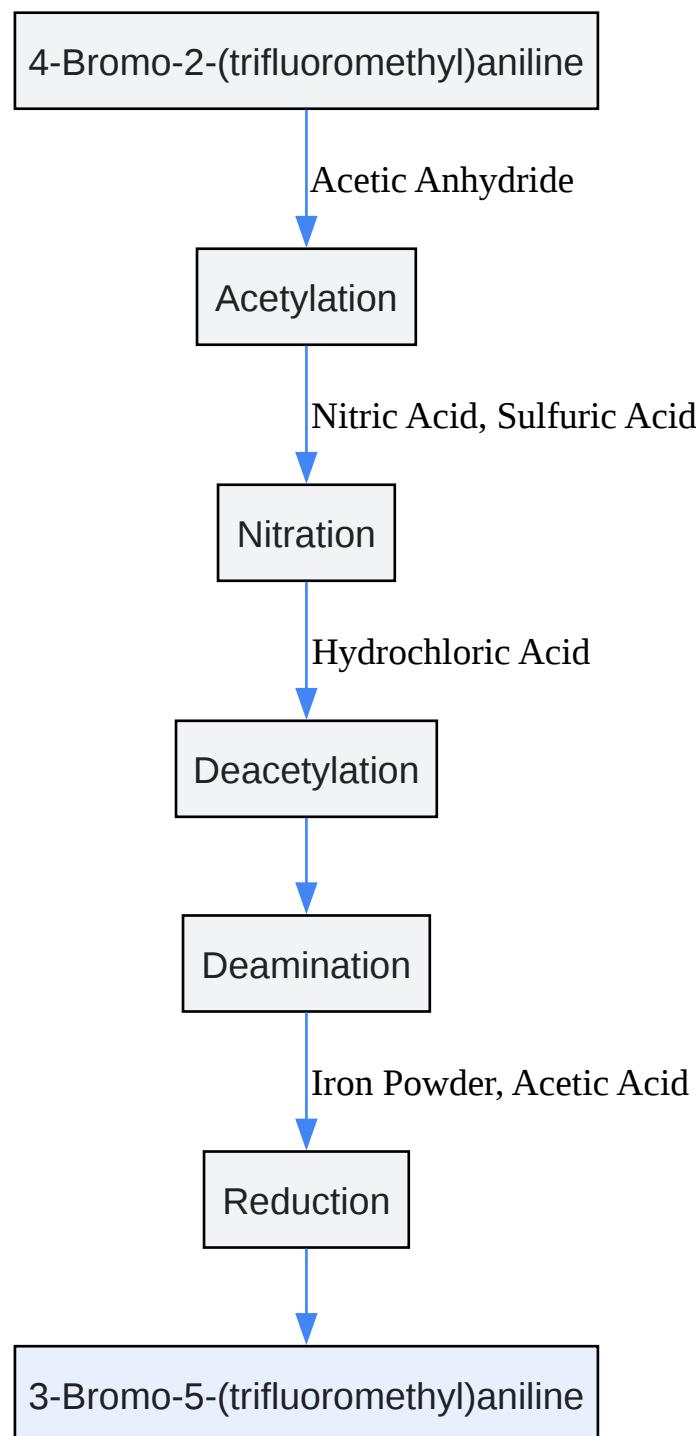
Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-(trifluoromethyl)aniline** is a multi-step process, often starting from a related substituted aniline. The bromine atom serves as a versatile handle for further modifications, particularly through palladium-catalyzed cross-coupling reactions.[1]

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

A documented synthesis route starts with 4-bromo-2-(trifluoromethyl)aniline and proceeds through a series of conventional organic reactions.

Logical Workflow for the Synthesis of 3-Bromo-5-(trifluoromethyl)aniline



[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **3-Bromo-5-(trifluoromethyl)aniline**.

Experimental Protocol:

The synthesis involves the following key steps:

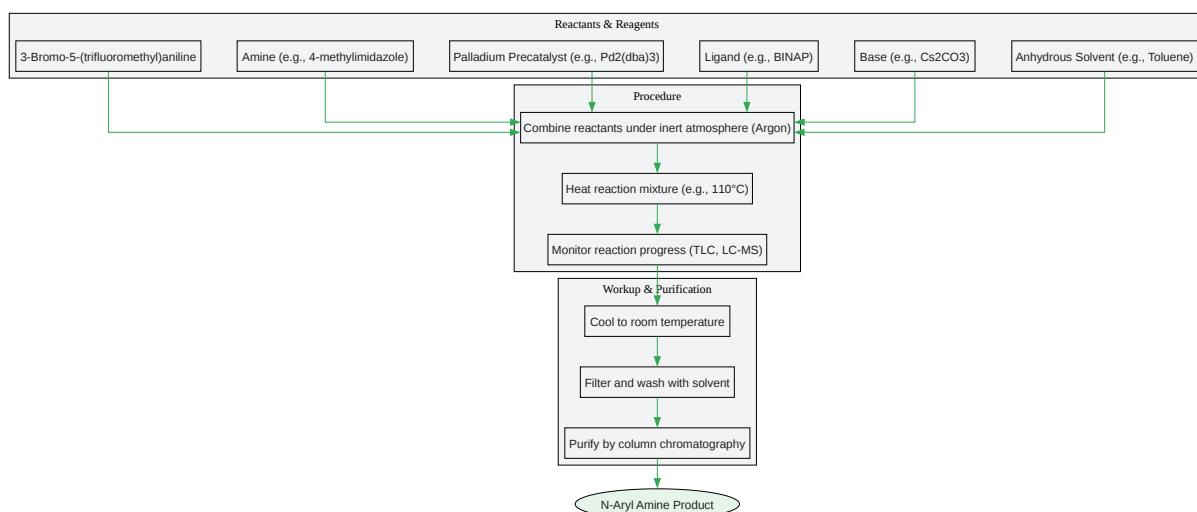
- Acetylation: 4-Bromo-2-(trifluoromethyl)aniline is treated with acetic anhydride in acetic acid to protect the amino group.
- Nitration: A nitro group is introduced to the acetylated intermediate using a nitrating agent like nitric acid in the presence of concentrated sulfuric acid.[\[1\]](#)
- Deacetylation: The acetyl group is removed by acid hydrolysis, for example, using hydrochloric acid, to reveal the free amine.
- Deamination: The original amino group (now at position 4) is removed.
- Reduction: The newly introduced nitro group is reduced to an amino group. This can be achieved using iron powder in the presence of an acid like glacial acetic acid. The reaction mixture is typically heated to reflux, and the final product is isolated after workup.

(This protocol is based on the general steps outlined in patent CN101168510A.[\[4\]](#))

Application in C-N Cross-Coupling: Buchwald-Hartwig Amination

3-Bromo-5-(trifluoromethyl)aniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. This reaction is fundamental in pharmaceutical chemistry for building complex molecular scaffolds.

Experimental Workflow for Buchwald-Hartwig Amination



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol:

The following protocol is adapted from a procedure for the coupling of **3-Bromo-5-(trifluoromethyl)aniline** with 4-methylimidazole.[2]

- **Reaction Setup:** In a reaction vessel under an argon atmosphere, combine **3-Bromo-5-(trifluoromethyl)aniline** (1.0 eq.), 4-methylimidazole (1.2 eq.), and cesium carbonate (1.3 eq.) in toluene.
- **Catalyst Addition:** Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), and a suitable phosphine ligand, like (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP).
- **Reaction Conditions:** Heat the reaction mixture to 110°C and maintain this temperature with stirring for an extended period (e.g., 36 hours), monitoring the reaction's progress by methods such as TLC or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture and wash the solid with toluene. The solvent is then partially removed by distillation.
- **Purification:** The resulting solution is washed with concentrated ammonia and a sodium chloride solution. The final product can be further purified, for example, by recrystallization after conversion to a hydrochloride salt.[2]

This reaction demonstrates the utility of **3-Bromo-5-(trifluoromethyl)aniline** as a precursor for creating complex nitrogen-containing aromatic compounds, which are prevalent in medicinal chemistry.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | Benchchem [benchchem.com]

- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1*H*-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272211#3-bromo-5-trifluoromethyl-aniline-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com